Cas no 2172220-16-3 (3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid)

3-3-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)-2-フェニルプロパンアミドブタン酸は、Fmoc保護基を有するアミノ酸誘導体であり、ペプチド合成において重要な中間体として利用されます。この化合物は、Fmoc基の高い安定性と選択的な脱保護特性を活かし、固相ペプチド合成(SPPS)において効率的な鎖伸長を可能にします。特に、フェニル基を側鎖に持つことから立体障害を考慮した設計が可能であり、複雑なペプチド構造の構築に適しています。また、カルボキシル基を有するため、さらなる修飾やカップリング反応への応用が可能です。有機合成化学や医薬品開発の分野で高い有用性を示します。

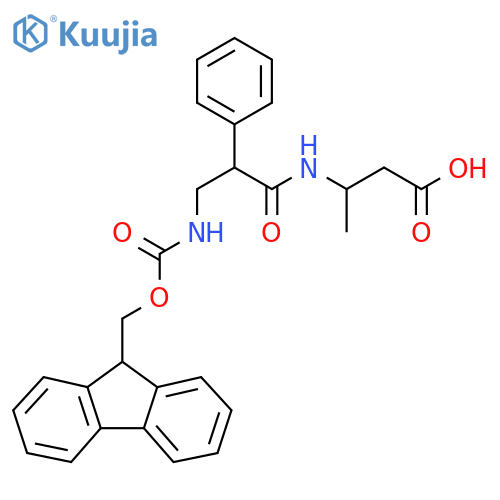

2172220-16-3 structure

商品名:3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid

- 2172220-16-3

- 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid

- EN300-1482413

-

- インチ: 1S/C28H28N2O5/c1-18(15-26(31)32)30-27(33)24(19-9-3-2-4-10-19)16-29-28(34)35-17-25-22-13-7-5-11-20(22)21-12-6-8-14-23(21)25/h2-14,18,24-25H,15-17H2,1H3,(H,29,34)(H,30,33)(H,31,32)

- InChIKey: FMRGTWUORFAXET-UHFFFAOYSA-N

- ほほえんだ: O(C(NCC(C(NC(C)CC(=O)O)=O)C1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 472.19982200g/mol

- どういたいしつりょう: 472.19982200g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 10

- 複雑さ: 715

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 105Ų

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1482413-100mg |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |

2172220-16-3 | 100mg |

$2963.0 | 2023-09-28 | ||

| Enamine | EN300-1482413-10.0g |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |

2172220-16-3 | 10g |

$14487.0 | 2023-06-06 | ||

| Enamine | EN300-1482413-50mg |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |

2172220-16-3 | 50mg |

$2829.0 | 2023-09-28 | ||

| Enamine | EN300-1482413-250mg |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |

2172220-16-3 | 250mg |

$3099.0 | 2023-09-28 | ||

| Enamine | EN300-1482413-500mg |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |

2172220-16-3 | 500mg |

$3233.0 | 2023-09-28 | ||

| Enamine | EN300-1482413-10000mg |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |

2172220-16-3 | 10000mg |

$14487.0 | 2023-09-28 | ||

| Enamine | EN300-1482413-0.05g |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |

2172220-16-3 | 0.05g |

$2829.0 | 2023-06-06 | ||

| Enamine | EN300-1482413-2.5g |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |

2172220-16-3 | 2.5g |

$6602.0 | 2023-06-06 | ||

| Enamine | EN300-1482413-1.0g |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |

2172220-16-3 | 1g |

$3368.0 | 2023-06-06 | ||

| Enamine | EN300-1482413-5000mg |

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |

2172220-16-3 | 5000mg |

$9769.0 | 2023-09-28 |

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid 関連文献

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

2172220-16-3 (3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid) 関連製品

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量